molecular formula C13H11N3S B8464581 2,4-Dihydro-4-methyl-5-(2-naphthyl)-3H-1,2,4-triazole-3-thione

2,4-Dihydro-4-methyl-5-(2-naphthyl)-3H-1,2,4-triazole-3-thione

Cat. No.: B8464581
M. Wt: 241.31 g/mol
InChI Key: QFYSDFFWSZTAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydro-4-methyl-5-(2-naphthyl)-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C13H11N3S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

4-methyl-3-naphthalen-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H11N3S/c1-16-12(14-15-13(16)17)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,15,17)

InChI Key

QFYSDFFWSZTAHX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methyl-1-(2-naphthoyl)thiosemicarbazide (12.9 g, 4.97 ×10-2 mole) and 1 molar aqueous NaHCO3 (480 ml, 4.80×10-1 mole) were stirred and warmed to reflux. After refluxing overnight, the reaction was cooled in an ice bath before being acidified by the dropwise addition of concentrated hydrochloric acid (40 ml, 4.8×10-1 mole). The resulting product was collected by filtration and dried by suction. Crystallization from ethanol afforded beige needles, Mp 223°- 225° C.
Name
4-Methyl-1-(2-naphthoyl)thiosemicarbazide
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

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